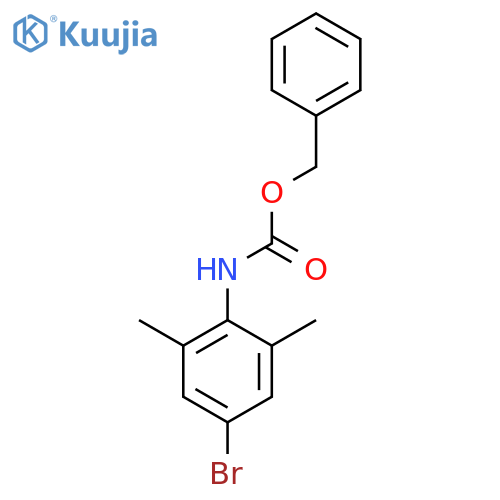Cas no 1870210-65-3 (benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate)

1870210-65-3 structure
商品名:benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7176580
- 1870210-65-3
- benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
- Carbamic acid, N-(4-bromo-2,6-dimethylphenyl)-, phenylmethyl ester
-
- インチ: 1S/C16H16BrNO2/c1-11-8-14(17)9-12(2)15(11)18-16(19)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
- InChIKey: FIBHBAYWGGPXHC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C(=C(C)C=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 333.03644g/mol
- どういたいしつりょう: 333.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.402±0.06 g/cm3(Predicted)
- ふってん: 386.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 12.94±0.70(Predicted)
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7176580-0.5g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
| Enamine | EN300-7176580-0.1g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
| Enamine | EN300-7176580-0.05g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
| Enamine | EN300-7176580-1.0g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
| Enamine | EN300-7176580-5.0g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
| Enamine | EN300-7176580-0.25g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
| Enamine | EN300-7176580-2.5g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
| Enamine | EN300-7176580-10.0g |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate |
1870210-65-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 |
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
1870210-65-3 (benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate) 関連製品
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
